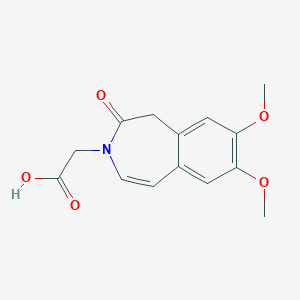![molecular formula C12H14F3NO4S B1459276 2-{(Methylsulfonyl)[4-(trifluoromethyl)phenyl]amino}butanoic acid CAS No. 1858240-17-1](/img/structure/B1459276.png)
2-{(Methylsulfonyl)[4-(trifluoromethyl)phenyl]amino}butanoic acid
説明
2-{(Methylsulfonyl)[4-(trifluoromethyl)phenyl]amino}butanoic acid is a synthetic chemical compound . It is used as a reagent for the alkaline hydrolysis of sulfides and in analytical chemistry to monitor the presence of sulfide in environmental samples . It is also a derivative of Benzoic acid and a metabolite of Isoxaflutole, a herbicide used for the control of broadleaf and grass weeds in corn and sugarcane crops .
Molecular Structure Analysis
The molecular formula of this compound is C9H7F3O4S . It has a molecular weight of 268.21 . The InChI code for this compound is 1S/C9H7F3O4S/c1-17(15,16)7-4-5(9(10,11)12)2-3-6(7)8(13)14/h2-4H,1H3,(H,13,14) .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a density of 1.513 . The boiling point is 416.6ºC at 760 mmHg . The flash point is 205.7ºC . The vapor pressure is 1.1E-07mmHg at 25°C .科学的研究の応用
Analytical Chemistry
2-{(Methylsulfonyl)[4-(trifluoromethyl)phenyl]amino}butanoic acid: is utilized in analytical chemistry, particularly for the alkaline hydrolysis of sulfides . This process is crucial for breaking down sulfides in environmental samples, allowing for more accurate monitoring and assessment of pollutants. The compound’s ability to facilitate this reaction makes it an invaluable tool for environmental monitoring and compliance with safety regulations.
Medicine
In the medical field, derivatives of this compound have shown promise in regulating central inflammation . Its potential role as a peroxisome proliferator-activated receptor agonist suggests it could be used to control inflammatory processes in the brain, which is significant for treating neurodegenerative diseases and brain injuries.
Environmental Science
This compound’s application in environmental science overlaps with its use in analytical chemistry. It aids in the detection of sulfide contaminants in water and soil samples . This is essential for environmental protection agencies to monitor and manage the health of ecosystems.
Pharmacology
The pharmacological applications of this compound could be vast, ranging from its use as a reference standard in pharmaceutical testing to potential roles in drug synthesis. Its chemical stability and reactivity make it suitable for creating compounds with specific pharmacological activities.
Safety and Hazards
This compound is harmful by inhalation, in contact with skin, and if swallowed . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Suitable personal protective equipment should be worn, including approved mask/respirator, suitable gloves/gauntlets, and protective clothing. In case of accidental release, it is advised to mix with sand or similar inert absorbent material, sweep up and keep in a tightly closed container for disposal .
作用機序
Mode of Action
It is known that the compound contains a trifluoromethyl group, which is often used in pharmaceuticals and agrochemicals due to its ability to enhance the biological activity of compounds . The presence of a methylsulfonyl group also suggests potential reactivity with certain biological targets.
Biochemical Pathways
The compound’s potential to participate in Suzuki–Miyaura cross-coupling reactions, a widely applied transition metal catalyzed carbon–carbon bond forming reaction, suggests it may influence various biochemical pathways .
Pharmacokinetics
The compound has a molecular weight of 268.21 g/mol , which may influence its absorption and distribution. It is recommended to store the compound in a sealed, dry environment at 2-8°C , suggesting that it may be sensitive to temperature and humidity.
Result of Action
Its potential reactivity with sulfides suggests it may have applications in analytical chemistry for monitoring the presence of sulfide in environmental samples .
Action Environment
Environmental factors such as temperature, humidity, and pH could potentially influence the action, efficacy, and stability of 2-{(Methylsulfonyl)[4-(trifluoromethyl)phenyl]amino}butanoic acid. As mentioned earlier, the compound should be stored in a sealed, dry environment at 2-8°C , indicating that it may be sensitive to these factors.
特性
IUPAC Name |
2-[N-methylsulfonyl-4-(trifluoromethyl)anilino]butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F3NO4S/c1-3-10(11(17)18)16(21(2,19)20)9-6-4-8(5-7-9)12(13,14)15/h4-7,10H,3H2,1-2H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJGQWVOZEREBLY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)N(C1=CC=C(C=C1)C(F)(F)F)S(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14F3NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{(Methylsulfonyl)[4-(trifluoromethyl)phenyl]amino}butanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



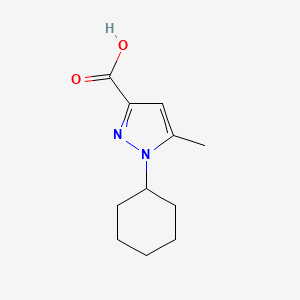
![2-[4-(Trifluoromethyl)piperidin-1-yl]acetic acid hydrochloride](/img/structure/B1459194.png)
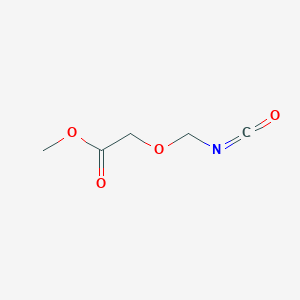
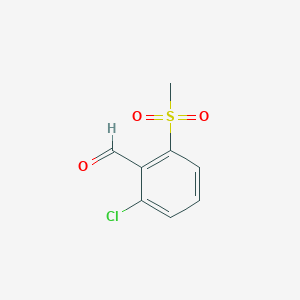
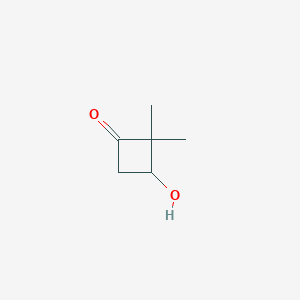
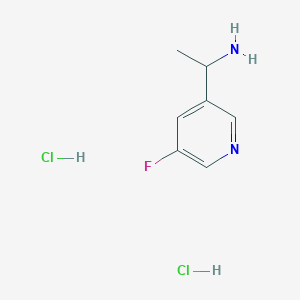
![3-[(4-Chlorophenyl)sulfanyl]propane-1-sulfonyl chloride](/img/structure/B1459199.png)
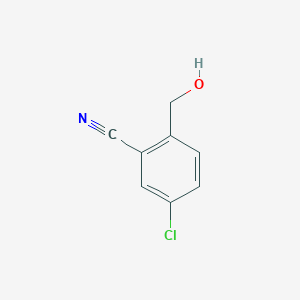
![3-[(2-Furylmethyl)sulfonyl]pyrrolidine](/img/structure/B1459206.png)
![1-{2-[(2,4-Dimethylphenyl)amino]-2-oxoethyl}piperidine-4-carboxylic acid hydrochloride](/img/structure/B1459207.png)

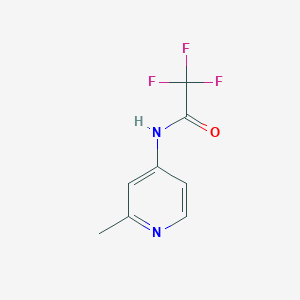
![[(3-Pyrimidin-2-yl-1,2,4-oxadiazol-5-yl)methyl]amine hydrochloride](/img/structure/B1459213.png)
